Welcome to the BenchChem Online Store!
molecular formula C7H5BrN2 B189585 5-Amino-2-bromobenzonitrile CAS No. 72115-09-4

5-Amino-2-bromobenzonitrile

Cat. No. B189585
M. Wt: 197.03 g/mol
InChI Key: VAWTVSTXVGCVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096558B2

Procedure details

To a solution of 5-amino-2-bromo benzonitrile (10.0 g, 50.75 mmol) in concentrated hydrogen chloride (25 mL) and acetic acid (25 mL) was added sodium nitrite (3.85 g, 55.82 mmol) in water (12.5 mL). The reaction was stirred at 0° C. for 15 minutes. In a separate flask was prepared a saturated solution of sulfur dioxide in acetic acid (25 mL) at 0° C. Calcium chloride dihydrate (3.46 g, 20.30 mmol) was added to the saturated solution prior to the dropwise addition of the solution containing 5-amino-2-bromo benzonitrile. The reaction mixture was warmed to room temperature and stirred for 16 hours. The reaction mixture was diluted with water and the resulting white precipitate collected by filtration. The solids were dissolved in dichloromethane and washed with a saturated aqueous solution of sodium chloride. The organics were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The material was purified by column chromatography (5% ethyl acetate in heptane elution). Fractions containing product were combined and concentrated in vacuo to obtain the title compound as a colourless solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
3.46 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([Br:10])=[C:6]([CH:9]=1)[C:7]#[N:8].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16].O.O.[Cl-:20].[Ca+2].[Cl-]>Cl.C(O)(=O)C.O>[Br:10][C:5]1[CH:4]=[CH:3][C:2]([S:15]([Cl:20])(=[O:17])=[O:16])=[CH:9][C:6]=1[C:7]#[N:8] |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)Br
Name
Quantity
3.85 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3.46 g
Type
reactant
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the dropwise addition of the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in dichloromethane
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was purified by column chromatography (5% ethyl acetate in heptane elution)
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.